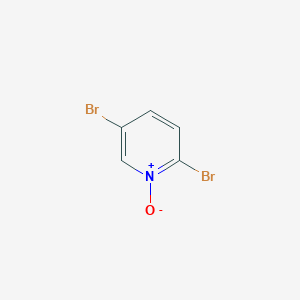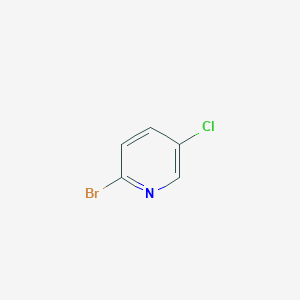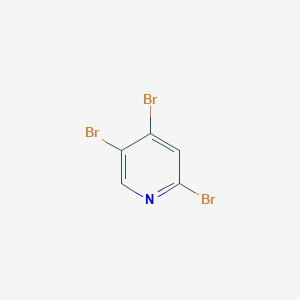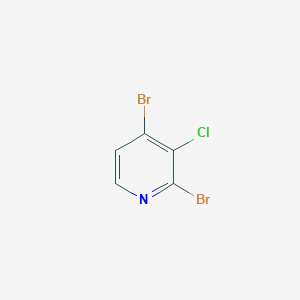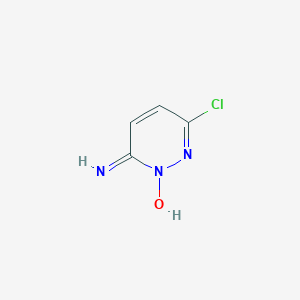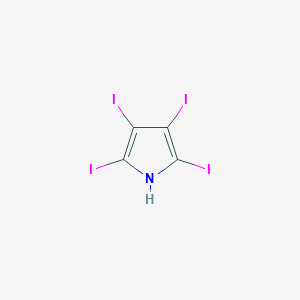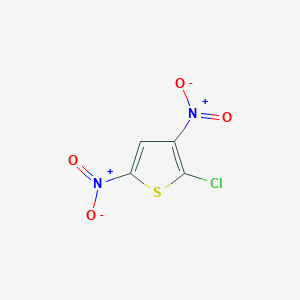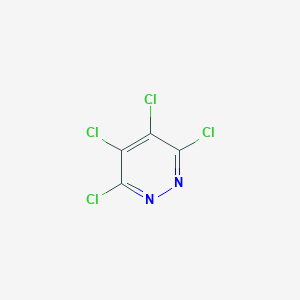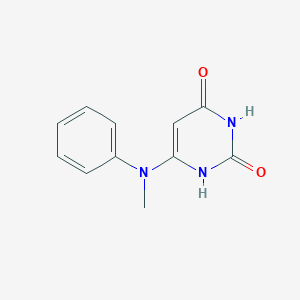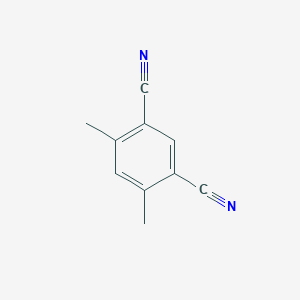
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a chemical compound with potential applications in scientific research. It is a bicyclic compound that contains a morpholine ring and two carboxylate groups. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate inhibits the activity of PRMT5 by binding to its active site. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones and transcription factors. Inhibition of PRMT5 leads to a decrease in the methylation of these proteins, which affects gene expression and other cellular processes.
Biochemical and Physiological Effects:
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has been shown to have anti-tumor activity in various cancer cells. Inhibition of PRMT5 leads to a decrease in the methylation of histones and transcription factors, which affects gene expression and other cellular processes. This ultimately leads to cell death in cancer cells. In addition, (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has been shown to have anti-inflammatory activity in various cell types. Inhibition of PRMT5 leads to a decrease in the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a useful tool compound for studying the role of PRMT5 in cancer and other diseases. However, it has some limitations. One limitation is its low solubility in water, which can make it challenging to use in certain experiments. Another limitation is its potential toxicity, which can affect cell viability and experimental results.
Zukünftige Richtungen
There are several future directions for the study of (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate. One direction is the development of more potent and selective inhibitors of PRMT5. Another direction is the study of the role of PRMT5 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesemethoden
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate can be synthesized using a variety of methods. One method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl acetylenedicarboxylate. Another method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl 2,2-dimethyl-3-oxobut-1-ene-1,4-dicarboxylate. These methods have been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has potential applications in scientific research. This compound has been shown to inhibit the activity of a specific enzyme called protein arginine methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Inhibition of PRMT5 has been shown to have anti-tumor activity in various cancer cells. Therefore, (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate can be used as a tool compound to study the role of PRMT5 in cancer and other diseases.
Eigenschaften
CAS-Nummer |
3603-90-5 |
|---|---|
Produktname |
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate |
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
dimethyl (1E,2Z)-3-morpholin-4-ylcycloocta-2,8-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H23NO5/c1-20-15(18)12-6-4-3-5-7-13(14(12)16(19)21-2)17-8-10-22-11-9-17/h6H,3-5,7-11H2,1-2H3/b12-6+,14-13- |
InChI-Schlüssel |
HWPRWHKLNQXFCR-NYFULTSGSA-N |
Isomerische SMILES |
COC(=O)/C/1=C/CCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
SMILES |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
Kanonische SMILES |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
Andere CAS-Nummern |
3603-90-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



